ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C17H16Cl2N2O3S and its molecular weight is 399.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes thiazine and pyrimidine moieties. Its chemical formula is C15H14Cl2N2O3S, and it possesses a molecular weight of approximately 388.25 g/mol. The presence of the 2,4-dichlorophenyl group enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit broad-spectrum antimicrobial activity. Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that this compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Table 1: Antimicrobial Efficacy of Thiazine Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 10 µg/mL | |
Escherichia coli | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Antitubercular Activity
Thiazine derivatives have been noted for their antitubercular properties. Studies show that compounds similar to ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo exhibit significant activity against Mycobacterium tuberculosis, particularly in resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of thiazine derivatives against viruses such as HIV and influenza. The compound has been shown to inhibit viral replication in cell cultures, suggesting its use as a lead compound for developing antiviral therapies .
The biological activity of ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and viral replication.
- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
- DNA Interaction : Some studies suggest that thiazine derivatives can intercalate with DNA, affecting replication and transcription processes in both bacterial and viral cells .
Study on Antibacterial Activity
In a controlled study involving various thiazine derivatives, ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo was tested against a panel of bacteria. Results indicated a strong correlation between structural modifications and antibacterial potency. Notably, the introduction of halogen groups significantly enhanced activity against resistant strains .
Clinical Applications
The compound's potential for treating multidrug-resistant infections has been explored in clinical settings. Preliminary trials suggest that it may be effective as part of combination therapies for tuberculosis and other resistant infections .
Propiedades
IUPAC Name |
ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)11-5-4-10(18)8-12(11)19/h4-5,8,15H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVOQFQSQGZDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CCS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.